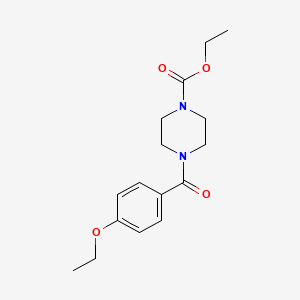![molecular formula C21H23N5O3 B5659600 1-[(3-ethylisoxazol-5-yl)carbonyl]-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-L-prolinamide](/img/structure/B5659600.png)
1-[(3-ethylisoxazol-5-yl)carbonyl]-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-L-prolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
- The synthesis of novel compounds often involves multi-step reactions, starting from basic building blocks like hydrazinecarboxylates and aminopropyl)imidazol to produce complex molecules with desired functional groups (Ünver et al., 2009).
Molecular Structure Analysis
- Advanced techniques such as UV–vis, IR, NMR, mass spectrometry, and X-ray crystallography are used to deduce the structure of synthesized compounds. Computational methods like DFT calculations can provide additional insight into the electronic structure and confirm experimental findings (Ünver et al., 2009).
Chemical Reactions and Properties
- The reactivity of compounds can be explored through their ability to undergo specific chemical reactions, such as the NBS-promoted synthesis of α,β-unsaturated isoxazol-5(4H)-ones, which showcases the potential for functionalization and derivatization of the core structure (Kiyani et al., 2015).
Physical Properties Analysis
- The physical properties of compounds, including solubility, melting points, and stability, can be assessed through experimental studies. For instance, the thermal stability of certain molecules can be investigated using techniques like thermogravimetric analysis (TGA) (Kiyani et al., 2015).
Chemical Properties Analysis
- The chemical properties, such as acidity, basicity, reactivity towards other chemical agents, and catalytic activity, can be evaluated through targeted experiments. For example, organocatalysts derived from prolinamide for asymmetric aldol reactions in solvent-free conditions highlight the utility of such compounds in synthetic chemistry (Yadav & Singh, 2016).
Propriétés
IUPAC Name |
(2S)-1-(3-ethyl-1,2-oxazole-5-carbonyl)-N-[4-(2-methylimidazol-1-yl)phenyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c1-3-15-13-19(29-24-15)21(28)26-11-4-5-18(26)20(27)23-16-6-8-17(9-7-16)25-12-10-22-14(25)2/h6-10,12-13,18H,3-5,11H2,1-2H3,(H,23,27)/t18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLABMCZJMGFRRP-SFHVURJKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1)C(=O)N2CCCC2C(=O)NC3=CC=C(C=C3)N4C=CN=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NOC(=C1)C(=O)N2CCC[C@H]2C(=O)NC3=CC=C(C=C3)N4C=CN=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-5-(methoxymethyl)thiophene-2-carboxamide](/img/structure/B5659519.png)


![2-{1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-2-pyrrolidinyl}-1,3-thiazole](/img/structure/B5659545.png)
![8-[(2-oxo-4-imidazolidinyl)carbonyl]-2-[(2E)-3-phenyl-2-propen-1-yl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5659556.png)
![N-[3-(1H-imidazol-1-yl)butyl]-6-isopropylpyrimidin-4-amine](/img/structure/B5659564.png)
![5-(dimethylamino)-2-[(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methyl]pyridazin-3(2H)-one](/img/structure/B5659565.png)
![2-ethyl-N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-5-pyrimidinecarboxamide](/img/structure/B5659570.png)
![6-chloro-2-{[7-(2-methoxyethyl)-2,7-diazaspiro[4.5]dec-2-yl]methyl}quinoline](/img/structure/B5659580.png)
![N-[1-(1-azepanylcarbonyl)-2-(3-pyridinyl)vinyl]-2-furamide](/img/structure/B5659584.png)
![ethyl 5-{[(4-amino-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoate](/img/structure/B5659592.png)
![2-cyclopropyl-8-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5659606.png)

